4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine
Description
Properties
IUPAC Name |
morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O6S/c20-15(17-8-10-25-11-9-17)16-4-6-18(7-5-16)26(23,24)14-3-1-2-13(12-14)19(21)22/h1-3,12H,4-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKWNZDAUBPKNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Morpholine-4-Carboxylic Acid
Morpholine-4-carboxylic acid is activated using coupling agents such as HBTU or EDCl/HOBt, followed by reaction with the sulfonylated piperazine. This method mirrors the synthesis of pyrazine derivatives, where immobilized sulfonamides undergo alkylation and cyclization.
Reaction Conditions:
Use of Morpholine-4-Carbonyl Chloride
Direct reaction of morpholine-4-carbonyl chloride with the sulfonylated piperazine in anhydrous DCM achieves efficient coupling. This method avoids in situ activation but requires stringent moisture control.
Sequential Synthesis Approaches
Piperazine First Functionalization
- Sulfonylation: Piperazine → 3-nitrobenzenesulfonylpiperazine.
- Carbonylation: Reaction with morpholine-4-carbonyl chloride.
Advantages: Simplified purification after sulfonylation.
Challenges: Potential over-sulfonylation requires careful stoichiometric control.
Morpholine-Piperazine Preassembly
- Carbonylation: Piperazine + morpholine-4-carbonyl chloride → piperazine-1-carbonylmorpholine.
- Sulfonylation: Introduction of the 3-nitrobenzenesulfonyl group.
Advantages: Avoids steric hindrance during sulfonylation.
Challenges: Requires protection of the remaining piperazine nitrogen.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Sulfonylation: DCM at 0°C minimizes side reactions.
- Amide Coupling: DMF at 25°C enhances reagent solubility.
Industrial-Scale Synthesis Considerations
Scalability demands solvent recovery, waste reduction, and thermal hazard mitigation. For example, the nitration process optimization described for 4-(4-methoxy-3-nitrophenyl)morpholine highlights the importance of:
- Batch vs. Continuous Flow: Continuous flow systems reduce exothermic risks during sulfonylation.
- Waste Streams: Recycling DCM and DMF via distillation aligns with green chemistry principles.
Analytical Characterization
Critical quality attributes include:
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 3-nitrobenzenesulfonyl moiety serves as a key electrophilic site. Reactions often involve nucleophilic displacement or activation of the sulfonamide group:
For example, sulfonamides analogous to this compound undergo alkylation with α-haloketones in the presence of DBU, forming α-substituted derivatives . The nitro group’s electron-withdrawing effect enhances the sulfonyl group’s electrophilicity, facilitating such reactions.
Nitro Group Transformations
The 3-nitro substituent on the benzene ring can be reduced or participate in electrophilic processes:
| Reaction Type | Conditions | Outcome/Product | Reference |
|---|---|---|---|
| Reduction | H₂/Pd-C, EtOH, 25°C | Conversion to amine (–NH₂) | |
| Electrophilic Substitution | Tf₂O, CH₂Cl₂, –10°C | Directed β-substitution on the aryl ring |
Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) is a common pathway, though steric hindrance from the sulfonyl group may influence reaction rates . Electrophilic substitution at the β-position of the aryl ring has been reported under strong Lewis acid conditions .
Piperazine and Morpholine Reactivity
The piperazine and morpholine rings exhibit distinct reactivity:
Piperazine
-
N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine sites.
-
Ring-Opening : Under acidic conditions (e.g., TFA), the piperazine ring may undergo cleavage .
Morpholine
-
O-Nucleophilicity : The oxygen atom can participate in SN2 reactions with alkylating agents.
-
Stability : Resists ring-opening under mild conditions but may decompose under prolonged heating with strong acids .
Carbonyl Group Reactivity
The morpholine-piperazine carbonyl bridge is susceptible to nucleophilic attack:
| Reaction Type | Conditions | Outcome/Product | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | Cleavage to carboxylic acid | |
| Aminolysis | NH₃/MeOH, 60°C, 6h | Conversion to urea derivative |
Hydrolysis of the carbonyl group under acidic conditions yields a carboxylic acid, while aminolysis forms urea-linked analogs .
Stability and Degradation
The compound’s stability is influenced by its functional groups:
| Condition | Effect | Reference |
|---|---|---|
| Acidic (pH < 3) | Sulfonamide hydrolysis | |
| Oxidative (H₂O₂) | Sulfur oxidation to sulfone | |
| Thermal (>200°C) | Decomposition via nitro group |
Storage below 25°C in inert atmospheres is recommended to prevent degradation .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that compounds similar to 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine exhibit promising anticancer properties. The sulfonamide moiety can enhance the compound's ability to inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression .
- Antimicrobial Properties :
-
Neuropharmacology :
- Compounds containing piperazine and morpholine structures are frequently investigated for their effects on the central nervous system. There is potential for this compound to act as a modulator of neurotransmitter systems, which could be beneficial in treating disorders such as anxiety and depression .
Table 1: Summary of Research Findings
Detailed Case Study: Anticancer Activity
A recent study investigated the anticancer properties of a structurally related compound featuring the piperazine and sulfonamide groups. The research demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that modifications to enhance solubility and bioavailability could further improve efficacy .
Observational Study on Neuropharmacological Effects
Another observational study focused on the neuropharmacological effects of similar compounds on animal models. The study reported that administration of the compound resulted in reduced anxiety-like behavior in rodents, assessed through established behavioral tests such as the elevated plus maze. Notably, these effects were accompanied by changes in neurotransmitter levels, particularly serotonin and dopamine, indicating a potential mechanism for its anxiolytic properties .
Mechanism of Action
The mechanism of action for 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrobenzenesulfonyl group may play a role in binding to these targets, while the piperazine and morpholine rings provide structural stability and influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine
- 4-[4-(4-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine
- 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]piperidine
Uniqueness
4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine is unique due to the specific positioning of the nitrobenzenesulfonyl group and the combination of piperazine and morpholine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a morpholine ring, a piperazine moiety, and a nitrobenzenesulfonyl group. This combination suggests potential interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.
Antiproliferative Activity
Recent studies have reported significant antiproliferative effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibited the growth of several tumor types, with IC50 values indicating effective concentrations for cell growth inhibition.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 2.5 | Induction of apoptosis via caspase activation |
| MDA-MB-231 (breast cancer) | 1.8 | Inhibition of cell cycle progression |
| A2058 (melanoma) | 0.58 | Disruption of mitochondrial function |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes associated with cancer progression. Notably, it has shown promising results as an inhibitor of threonine-tyrosine kinase (TTK) , which is crucial in the spindle assembly checkpoint during mitosis.
- TTK Inhibition : Studies indicate that the compound binds selectively to TTK, leading to decreased phosphorylation of downstream targets involved in cell survival and proliferation. This mechanism highlights its potential as a therapeutic agent in treating aggressive cancers such as triple-negative breast cancer.
Study 1: Efficacy in Combination Therapy
A study explored the use of this compound in combination with standard chemotherapeutics. The results showed enhanced efficacy when used alongside cytarabine in AML cell lines, suggesting a synergistic effect that could improve treatment outcomes for patients.
Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of various derivatives of this compound. Modifications to the sulfonamide group were found to significantly affect biological activity. Compounds with electron-withdrawing groups exhibited increased potency against cancer cells, emphasizing the importance of molecular structure in drug design.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 4-[4-(3-nitrobenzenesulfonyl)piperazine-1-carbonyl]morpholine?
- Methodological Answer : The synthesis typically involves:
Piperazine Functionalization : Sulfonylation of piperazine using 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., DCM with triethylamine) to introduce the sulfonyl group .
Carbonyl Bridging : Coupling the sulfonylated piperazine with morpholine via a carbonyl linker. This step often employs carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous solvents like DMF or acetonitrile .
Purification : Column chromatography or recrystallization to isolate the product.
Table 1 : Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | 3-Nitrobenzenesulfonyl chloride, DCM, Et₃N | 65–80 | |
| Carbonyl Coupling | Morpholine, EDC, DMF, 0°C to RT | 70–85 |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the piperazine, morpholine, and sulfonyl groups. Key signals include sulfonyl-adjacent protons (δ 3.0–3.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1700 cm⁻¹ (C=O stretching) .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Medicinal Chemistry : As a scaffold for kinase inhibitors or GPCR modulators due to the sulfonyl and morpholine moieties, which enhance solubility and target binding .
- Chemical Biology : Probing enzyme active sites via its electrophilic sulfonyl group .
Advanced Research Questions
Q. How can researchers optimize low yields during the sulfonylation step?
- Methodological Answer : Common issues and solutions:
- Reagent Stoichiometry : Excess sulfonyl chloride (1.2–1.5 eq) ensures complete reaction .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature Control : Slow addition at 0°C minimizes side reactions .
Data Contradiction Note : While some studies report high yields in DCM , others prefer DMF for better solubility of intermediates . Validate via small-scale trials.
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Assessment : Confirm compound purity (>95%) via HPLC .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzymatic IC₅₀ measurements) .
- Structural Analog Comparison : Compare with derivatives (e.g., replacing morpholine with piperidine) to isolate pharmacophoric groups .
Q. What computational strategies support SAR (Structure-Activity Relationship) studies?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., dopamine D3 receptor) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., nitro group position) with activity using Hammett parameters .
Table 2 : Example QSAR Data for Piperazine Derivatives
| Substituent | logP | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 3-Nitrobenzenesulfonyl | 2.1 | 150 | |
| 4-Methylbenzenesulfonyl | 2.8 | 320 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
